

Adipoyl-d8 Chloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Adipoyl-d8 chloride

Cat. No.: B1287797

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a core resource for understanding and utilizing **Adipoyl-d8 chloride**, a deuterated analog of adipoyl chloride. This isotopically labeled compound is a valuable tool in various research applications, particularly in mass spectrometry-based quantitative analysis and metabolic studies. This guide provides essential chemical and physical data, detailed experimental protocols, and visual workflows to facilitate its effective implementation in the laboratory.

Core Data and Properties

Adipoyl-d8 chloride is a stable, isotopically labeled compound where eight hydrogen atoms have been replaced with deuterium. This substitution results in a higher molecular weight compared to its non-deuterated counterpart, making it an ideal internal standard for mass spectrometry applications.

Quantitative Data Summary

Property	Value	Reference
CAS Number	284487-62-3	[1]
Molecular Formula	C ₆ Cl ₂ D ₈ O ₂	[1]
Molecular Weight	191.08 g/mol	[1]
Boiling Point	105-107 °C at 2 mmHg	[1]
Density	1.313 g/mL at 25 °C	[1]
Appearance	Colorless to pale yellow liquid	Inferred from Adipoyl Chloride[2]
Purity	Typically ≥98%	Inferred from commercial suppliers
Isotopic Enrichment	Typically ≥98 atom % D	Inferred from commercial suppliers

Synthesis of Adipoyl-d8 Chloride

The synthesis of **Adipoyl-d8 chloride** is analogous to the preparation of adipoyl chloride, starting from the deuterated precursor, Adipic-d8 acid. The most common and effective method involves the use of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: Synthesis from Adipic-d8 Acid

This protocol is based on the established synthesis of adipoyl chloride and is expected to yield high-purity **Adipoyl-d8 chloride**.

Materials:

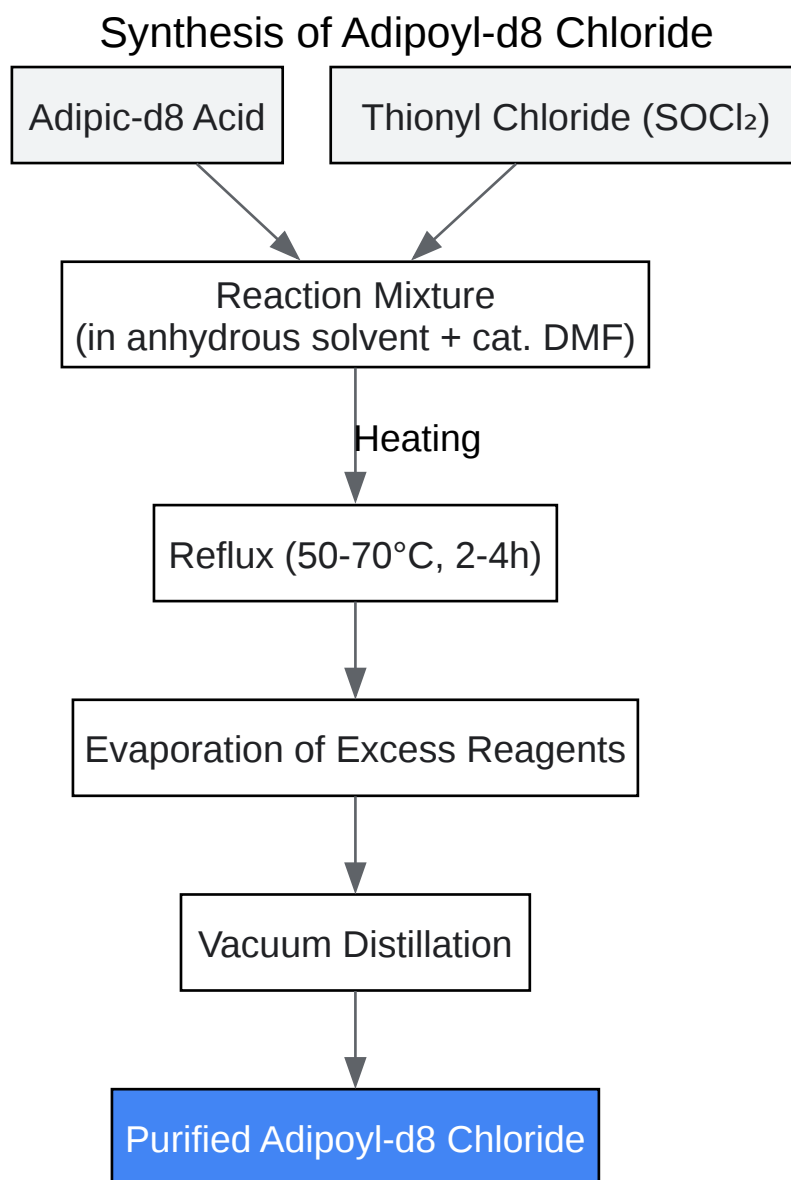
- Adipic-d8 acid (starting material)
- Thionyl chloride (SOCl₂), freshly distilled
- Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
- Anhydrous solvent (e.g., dichloromethane or toluene)

- Inert gas (e.g., nitrogen or argon)
- Standard glassware for anhydrous reactions (e.g., round-bottom flask, condenser, dropping funnel)
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Purge the entire apparatus with an inert gas.
- **Reagent Addition:** Suspend Adipic-d8 acid in the anhydrous solvent within the flask. Add a catalytic amount of anhydrous DMF (1-2 drops).
- **Chlorination:** Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension via the dropping funnel. The reaction is exothermic and will evolve hydrogen chloride and sulfur dioxide gas, which should be scrubbed.
- **Reaction Monitoring:** After the addition is complete, gently heat the reaction mixture to reflux (typically 50-70 °C) and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
- **Purification:** After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude **Adipoyl-d8 chloride** can be further purified by vacuum distillation to obtain a high-purity product.
- **Storage:** Store the purified **Adipoyl-d8 chloride** under an inert atmosphere in a tightly sealed container, protected from moisture, to prevent hydrolysis.^{[2][3]}

Synthesis Workflow



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Caption: Synthesis workflow for **Adipoyl-d8 chloride**.

Applications in Research and Drug Development

Adipoyl-d8 chloride is a versatile reagent for introducing a deuterated adipoyl moiety into various molecules. Its primary applications are as an internal standard in quantitative mass spectrometry and as a tracer in metabolic research.

Use as an Internal Standard in Mass Spectrometry

Principle: Due to its identical chemical properties to the endogenous (non-labeled) adipoyl-containing molecules but with a distinct, higher mass, **Adipoyl-d8 chloride**-derivatized standards are ideal for isotope dilution mass spectrometry. This method allows for precise and accurate quantification of target analytes by correcting for variations in sample preparation and instrument response.

Experimental Protocol: Derivatization for LC-MS/MS Analysis

This protocol outlines a general procedure for derivatizing a primary or secondary amine-containing analyte with **Adipoyl-d8 chloride** for subsequent LC-MS/MS analysis.

Materials:

- Analyte of interest (containing a primary or secondary amine)
- **Adipoyl-d8 chloride** solution in an anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane)
- Anhydrous, non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
- Quenching solution (e.g., aqueous ammonium hydroxide)
- LC-MS grade solvents for sample preparation and analysis

Procedure:

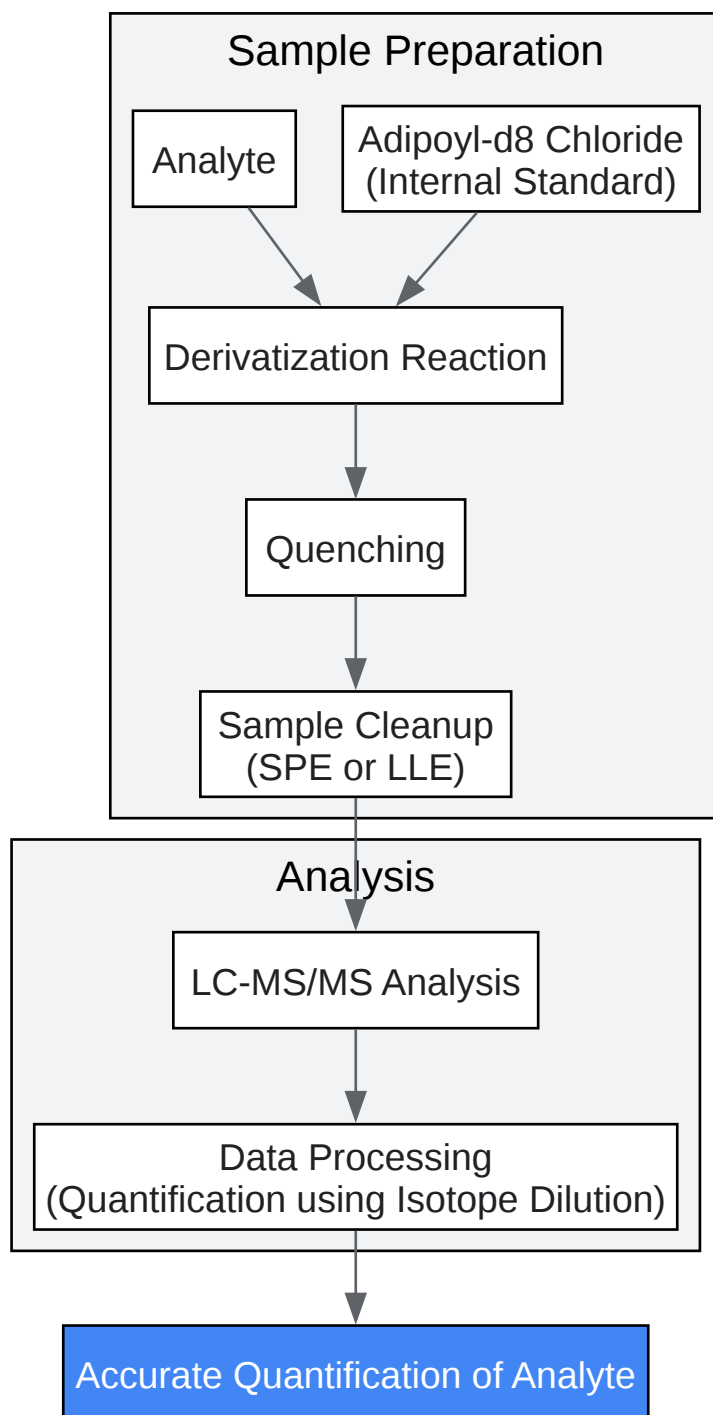
- **Sample Preparation:** Prepare a solution of the analyte in an appropriate anhydrous solvent.
- **Derivatization Reaction:** To the analyte solution, add the **Adipoyl-d8 chloride** solution and the anhydrous base. The base acts as a scavenger for the HCl generated during the reaction. The reaction is typically rapid and can be performed at room temperature.
- **Reaction Quenching:** After a short incubation period (e.g., 15-30 minutes), quench the reaction by adding a small amount of the quenching solution to consume any unreacted **Adipoyl-d8 chloride**.
- **Sample Cleanup:** Depending on the complexity of the sample matrix, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to remove excess

reagents and interfering substances.

- LC-MS/MS Analysis: Dilute the final sample to an appropriate concentration and inject it into the LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method to detect the specific parent-to-fragment ion transitions for both the native analyte (derivatized with non-labeled adipoyl chloride) and the internal standard (derivatized with **Adipoyl-d8 chloride**).

Experimental Workflow for Use as an Internal Standard

Workflow for Adipoyl-d8 Chloride as an Internal Standard

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Caption: Use of **Adipoyl-d8 chloride** as an internal standard.

Use in Metabolic Labeling Studies

Principle: **Adipoyl-d8 chloride** can be used to synthesize deuterated metabolic probes. Once introduced into a biological system, the metabolic fate of the deuterated adipoyl moiety can be traced using mass spectrometry. This allows for the elucidation of metabolic pathways and the identification of novel metabolites.

Experimental Protocol: In Vitro Metabolic Labeling

This protocol provides a general framework for using a deuterated adipoyl-containing compound in an in vitro metabolism study, for example, with liver microsomes.

Materials:

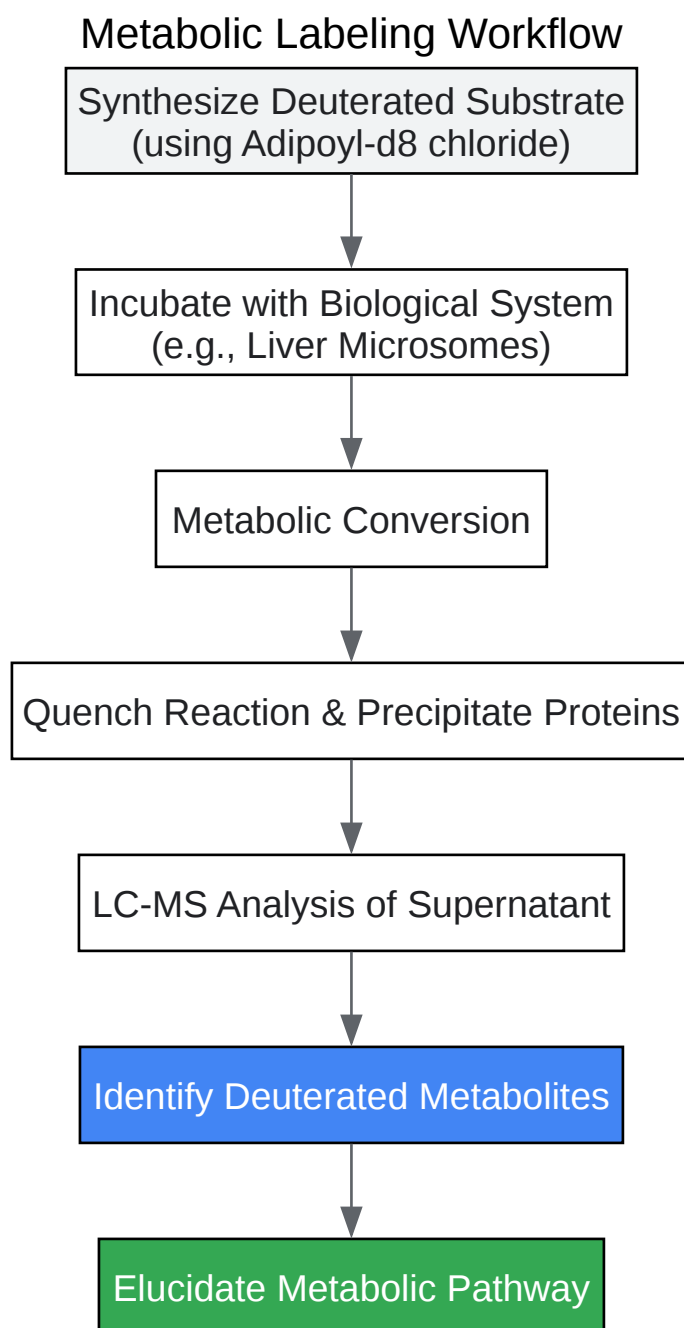
- Synthesized deuterated substrate (analyte derivatized with **Adipoyl-d8 chloride**)
- Liver microsomes (or other metabolic system)
- NADPH regenerating system
- Incubation buffer (e.g., phosphate buffer)
- Quenching solution (e.g., cold acetonitrile)
- Centrifuge
- LC-MS system for metabolite identification

Procedure:

- Incubation: In a microcentrifuge tube, combine the liver microsomes, NADPH regenerating system, and the deuterated substrate in the incubation buffer.
- Metabolic Reaction: Initiate the metabolic reaction by incubating the mixture at 37 °C for a specific time course.
- Reaction Termination: Stop the reaction at various time points by adding an equal volume of cold acetonitrile. This will precipitate the proteins.

- Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.
- Sample Analysis: Collect the supernatant and analyze it by high-resolution LC-MS to detect the parent deuterated compound and its metabolites, which will retain the deuterium label. The mass shift of the metabolites compared to the parent compound will indicate the type of metabolic transformation (e.g., hydroxylation, oxidation).

Metabolic Labeling Workflow



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Caption: Workflow for a metabolic labeling study.

Safety and Handling

Adipoyl-d8 chloride is a reactive acyl chloride and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and reacts with water, including moisture in the air, to produce hydrochloric acid.[4][5]

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
- Handling: Handle under an inert atmosphere to prevent hydrolysis. Avoid inhalation of vapors and contact with skin and eyes.
- Storage: Store in a cool, dry place away from water, alcohols, bases, and oxidizing agents.
[5]
- Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide provides a comprehensive overview of **Adipoyl-d8 chloride**, from its fundamental properties to its practical applications in research. By following the detailed protocols and understanding the underlying principles, researchers can effectively leverage this valuable isotopic labeling reagent in their studies.

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